molecular formula C8H13FO2 B6233449 1-fluorocycloheptane-1-carboxylic acid CAS No. 377725-13-8

1-fluorocycloheptane-1-carboxylic acid

Cat. No.: B6233449
CAS No.: 377725-13-8
M. Wt: 160.2
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Description

1-Fluorocycloheptane-1-carboxylic acid is a fluorinated cycloalkane carboxylic acid featuring a seven-membered cycloheptane ring with a fluorine atom and a carboxylic acid group (-COOH) at the 1-position.

Properties

CAS No.

377725-13-8

Molecular Formula

C8H13FO2

Molecular Weight

160.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-fluorocycloheptane-1-carboxylic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly oxidizing agents and catalysts is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-fluorocycloheptane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Ring Size and Conformational Flexibility

  • 1-Fluorocycloheptane-1-carboxylic acid: Ring size: 7-membered cycloheptane. Conformational flexibility: Larger rings like cycloheptane adopt multiple puckered conformations, reducing steric strain compared to smaller rings. The fluorine substituent may occupy equatorial or axial positions, but with less pronounced energy differences than in cyclohexane derivatives .
  • 1-Fluorocyclopropane-1-carboxylic acid (): Ring size: 3-membered cyclopropane. Conformational flexibility: Highly strained due to bond angles deviating from ideal tetrahedral geometry, leading to increased reactivity.
  • [18F]1-Amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) (): Ring size: 4-membered cyclobutane. Conformational flexibility: Moderate strain, with the amino (-NH2) and fluorine substituents influencing ring puckering. Used in PET imaging due to tumor-selective uptake .
  • 1-(4-Fluorophenyl)cyclohexanecarboxylic acid ():

    • Ring size : 6-membered cyclohexane.
    • Conformational flexibility : Chair conformations dominate, with fluorine and phenyl groups adopting equatorial positions to minimize steric clashes. Widely used as a pharmaceutical intermediate .

Chemical and Physical Properties

Compound Name Ring Size Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 7 C8H13FO2 160.19 Lower acidity (predicted) due to reduced ring strain; moderate solubility in polar solvents.
1-Fluorocyclopropane-1-carboxylic acid 3 C4H5FO2 106.08 High acidity (pKa ~2-3) due to cyclopropane strain; reactive in nucleophilic substitutions .
[18F]FACBC 4 C5H7FNO2 132.11 Radiolabeled for PET imaging; tumor-to-brain ratio of 6.61 at 60 min post-injection .
1-(4-Fluorophenyl)cyclohexanecarboxylic acid 6 C13H15FO2 222.26 High lipophilicity; used in drug synthesis; melting point ~150–160°C .

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